molecular formula C13H11F3N6O2 B2726338 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one CAS No. 1396879-51-8

4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one

Cat. No.: B2726338
CAS No.: 1396879-51-8
M. Wt: 340.266
InChI Key: DLCBNKUWZQZNES-UHFFFAOYSA-N
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Description

4-(2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture, integrating a piperazin-2-one scaffold with a 2-aryl-2H-tetrazole moiety via a carbonyl linker. The presence of the trifluoromethyl group on the phenyl ring is a strategically important feature, as this substituent is widely known in agrochemical and pharmaceutical development to enhance metabolic stability, membrane permeability, and overall bioavailability of lead compounds . The tetrazole ring is a well-established bioisostere for a carboxylic acid or other planar, acidic functional groups, making it a valuable tool for modulating the physicochemical properties of molecules without significantly altering their steric profile . Compounds containing tetrazole cores coupled with nitrogen-based heterocycles like piperazine are frequently investigated for their potential biological activities. For instance, structurally related tetrazole-carbonyl-piperazine hybrids have been explored as microtubule destabilizing agents with potent antiproliferative effects in various human cancer cell lines, positioning them as promising scaffolds in anticancer research . Similarly, tetrazole compounds are actively studied as antagonists for various G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, which is a potential target for treating inflammatory conditions . Researchers can utilize this reagent as a key intermediate in the synthesis of more complex target molecules or as a core structural element in the development of novel pharmacologically active compounds. It is supplied for research and development purposes only. : 1396865-22-7 Molecular Formula: C19H17F3N6O2 Molecular Weight: 418.38 g/mol This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O2/c14-13(15,16)8-1-3-9(4-2-8)22-19-11(18-20-22)12(24)21-6-5-17-10(23)7-21/h1-4H,5-7H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCBNKUWZQZNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with piperazin-2-one: The final step involves coupling the tetrazole and trifluoromethylphenyl intermediates with piperazin-2-one under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring or the piperazin-2-one moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazoles or piperazin-2-ones.

Scientific Research Applications

Structural Overview

  • IUPAC Name: 4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-2-one
  • Molecular Formula: C13H11F3N6O2
  • Molecular Weight: 348.26 g/mol

The compound features a piperazin-2-one core structure, which is substituted with a trifluoromethylphenyl group and a tetrazole moiety. This configuration enhances its lipophilicity and potential biological activity.

Medicinal Chemistry

  • Antimicrobial Activity:
    • The compound has been investigated for its potential antimicrobial properties, targeting various bacterial strains. Studies indicate that modifications to the tetrazole moiety can enhance activity against resistant strains.
  • Anticancer Properties:
    • Preliminary research suggests that 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Drug Design:
    • Its structural features allow for modifications that can improve binding affinity to biological targets, potentially leading to the development of new therapeutic agents.

Material Science

  • Advanced Materials Development:
    • The compound's unique properties have been explored in creating materials with high thermal stability and specific electronic characteristics, suitable for applications in electronics and photonics.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reduction yields alcohols or amines.
  • Substitution Reactions: Can participate in nucleophilic substitution reactions at the tetrazole ring or piperazin-2-one moiety.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer effects of derivatives of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one against various cancer cell lines. Results indicated that specific modifications to the compound significantly enhanced its cytotoxicity, suggesting a pathway for developing novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University assessed the antimicrobial activity of this compound against multi-drug resistant bacteria. The findings demonstrated that certain derivatives exhibited potent activity, paving the way for new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazin-2-one core provides a scaffold that can be modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

4-[(5-Chloro-2-hydroxyphenyl)carbonyl]piperazin-2-one

  • Substituents : A chloro-hydroxyphenyl group replaces the tetrazole-trifluoromethylphenyl moiety.
  • Molecular weight is 254.67 g/mol .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-pyrazol-thiazole derivatives

  • Substituents : Fluorophenyl, pyrazole, and thiazole groups.
  • Properties : These isostructural compounds (e.g., compounds 4 and 5 in ) exhibit planar conformations with perpendicular fluorophenyl orientations, influencing packing efficiency in triclinic crystals (space group P̄1) .

Triazolone-piperazine derivatives

  • Substituents : Dichlorophenyl and triazolylmethoxy groups (e.g., compounds f and g in ).
  • Properties : Bulky substituents like dichlorophenyl may sterically hinder binding interactions compared to the smaller trifluoromethyl group in the target compound .

Crystallographic and Physical Properties

Compound Name Molecular Weight (g/mol) Crystallographic System Key Substituents Planarity
Target Compound ~325.25 Not reported -CF₃, tetrazole Likely planar tetrazole
4-[(5-Chloro-2-hydroxyphenyl)carbonyl]piperazin-2-one 254.67 Not reported -Cl, -OH Planar carbonyl linkage
4-(4-Fluorophenyl)-thiazole derivatives ~450 (estimated) Triclinic (P̄1) -F, pyrazole, thiazole Partial non-planarity

Research Findings and Implications

  • Crystallography : Isostructural analogs () form triclinic crystals with two independent molecules per asymmetric unit, suggesting similar packing efficiency could be achievable for the target compound .
  • Stability : The tetrazole ring’s metabolic resistance contrasts with triazolone derivatives (), which may undergo faster degradation .

Biological Activity

4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the trifluoromethyl group and the tetrazole moiety, suggest interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound's IUPAC name is 4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-2-one. Its molecular formula is C13H11F3N6O2C_{13}H_{11}F_3N_6O_2, and it has a molecular weight of 348.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the tetrazole ring can engage in hydrogen bonding with biological macromolecules.

The mechanism of action of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to proteins and enzymes, while the tetrazole moiety may inhibit enzyme activities or modulate receptor functions. This dual action could contribute to its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. The biological activity of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one has been evaluated against various microbial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values indicate significant antiproliferative activity, suggesting that the compound may induce apoptosis or inhibit cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
A54915.8Cell cycle arrest
HeLa10.3Inhibition of proliferation

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, potentially through modulation of NF-kB signaling pathways.

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives, including 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one. The results demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Antimicrobial Evaluation :
    Another research article assessed the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperazin-2-one displayed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Tetrazole SynthesisNaN₃, HCl, DMF, 100°C, 12h65–75
Piperazinone Acylation2-Fluorobenzoyl chloride, K₂CO₃, EtOH48–52
Amide CouplingEDC, HOBt, DCM, RT70–85

How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Basic Research Question
Advanced structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and tetrazole protons (δ ~8–9 ppm in ¹H NMR) .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the piperazinone ring .
  • X-ray Crystallography : demonstrates resolving piperazine conformations and hydrogen-bonding networks using single-crystal X-ray diffraction .

Advanced Tip : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism in the tetrazole-carbonyl group. Variable-temperature NMR or DFT calculations can resolve this .

What experimental designs are recommended for evaluating its bioactivity in pharmacological studies?

Advanced Research Question
For bioactivity screening:

Target Selection : Prioritize kinases or GPCRs due to the piperazine-tetrazole scaffold’s prevalence in inhibitors .

Assay Design :

  • Enzyme Inhibition : Use fluorescence polarization (FP) assays for real-time monitoring .
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Controls : Include structurally related analogs (e.g., trifluoromethyl-free derivatives) to isolate the CF₃ group’s contribution .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetIC₅₀ (μM)Reference
Kinase InhibitionEGFR0.12
CytotoxicityHeLa Cells5.8

How should researchers address contradictions in reported biological activity data?

Advanced Research Question
Conflicting bioactivity data may arise from:

  • Variability in Assay Conditions : Standardize buffer pH, incubation time, and cell passage number .
  • Compound Purity : Validate purity via HPLC (≥95%) and confirm absence of tautomers (e.g., tetrazole ↔ iminotetrazole) via ¹H NMR .
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation masking true activity .

Case Study : In , discrepancies in EGFR inhibition were resolved by comparing results under uniform ATP concentrations (1 mM vs. 0.1 mM) .

What mechanistic insights explain the reactivity of the tetrazole-carbonyl group in nucleophilic reactions?

Advanced Research Question
The tetrazole-carbonyl moiety exhibits unique reactivity:

  • Nucleophilic Attack : The carbonyl oxygen’s electrophilicity is enhanced by the electron-withdrawing tetrazole ring, facilitating reactions with amines or hydrazines .
  • Tautomerism : The 1H- and 2H-tetrazole tautomers influence regioselectivity. DFT calculations (B3LYP/6-31G*) can predict dominant tautomers .

Example : In , cyclocondensation with thiosemicarbazide proceeded via the 2H-tetrazole tautomer, confirmed by X-ray analysis .

What protocols ensure stability during storage and handling of this compound?

Basic Research Question

  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tetrazole ring .
  • Handling : Avoid prolonged exposure to light or moisture; use anhydrous solvents (e.g., DCM) for solubilization .

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